molecular formula C25H31N5O4S2 B11616740 6-(5-((2-(4-Ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid CAS No. 609794-27-6

6-(5-((2-(4-Ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid

Cat. No.: B11616740
CAS No.: 609794-27-6
M. Wt: 529.7 g/mol
InChI Key: FZKBCWAKHUMGSV-MNDPQUGUSA-N
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Description

The compound 6-(5-((2-(4-Ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a pyridopyrimidine core, and a thioxothiazolidin moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-((2-(4-Ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid involves multiple steps. One of the key intermediates in the synthesis is 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine . This intermediate can be synthesized by reacting 2-Chloro-5-chloromethylpyridine with N-ethylpiperazine in the presence of potassium carbonate at 60-70°C for 2 hours .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(5-((2-(4-Ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid: can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, strong acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

6-(5-((2-(4-Ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid:

Mechanism of Action

The mechanism of action of 6-(5-((2-(4-Ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine
  • 2-(4-Ethylpiperazin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

Uniqueness

The uniqueness of 6-(5-((2-(4-Ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid lies in its complex structure, which combines multiple functional groups and heterocyclic rings. This structural complexity may confer unique biological activities and chemical reactivity, distinguishing it from other similar compounds.

Properties

CAS No.

609794-27-6

Molecular Formula

C25H31N5O4S2

Molecular Weight

529.7 g/mol

IUPAC Name

6-[(5Z)-5-[[2-(4-ethylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

InChI

InChI=1S/C25H31N5O4S2/c1-3-27-12-14-28(15-13-27)22-18(23(33)29-11-7-8-17(2)21(29)26-22)16-19-24(34)30(25(35)36-19)10-6-4-5-9-20(31)32/h7-8,11,16H,3-6,9-10,12-15H2,1-2H3,(H,31,32)/b19-16-

InChI Key

FZKBCWAKHUMGSV-MNDPQUGUSA-N

Isomeric SMILES

CCN1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CCCCCC(=O)O

Canonical SMILES

CCN1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CCCCCC(=O)O

Origin of Product

United States

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